molecular formula C11H9ClN2O B2816162 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole CAS No. 325829-78-5

3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole

Número de catálogo: B2816162
Número CAS: 325829-78-5
Peso molecular: 220.66
Clave InChI: KCNQYAOKCGZVCN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.66. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(4-chlorophenyl)-(1-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-14-7-6-10(13-14)11(15)8-2-4-9(12)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNQYAOKCGZVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure of 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process scientists. It prioritizes structural logic, synthetic rigor, and physicochemical profiling.

Molecular Scaffold Analysis & Synthetic Architectures

Executive Summary

The compound 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole represents a privileged heterocyclic scaffold in medicinal chemistry, distinct from its more common 4-benzoyl or 3-aryl congeners. Characterized by a meta-positioned ketone bridge linking a distinct electron-rich pyrazole core to a lipophilic chlorophenyl moiety, this structure serves as a critical pharmacophore in the development of p38 MAPK inhibitors , Cannabinoid (CB1) receptor antagonists , and HIF-prolyl hydroxylase inhibitors .

This guide provides a definitive analysis of its chemical architecture, addressing the specific regiochemical challenges in its synthesis (distinguishing the 3-isomer from the 5-isomer) and establishing a robust physicochemical profile for lead optimization.

Structural Anatomy & Electronic Properties[1]

Molecular Architecture

The molecule consists of three distinct domains:

  • The Core (Pyrazole): A 5-membered heteroaromatic ring.[1] The

    
    -methylation at position 1 locks the tautomeric equilibrium, defining the bond order and electronic distribution.
    
  • The Linker (Carbonyl): A

    
     hybridized ketone at position 3. This is electronically significant; unlike a direct biaryl bond, the carbonyl acts as an electron-withdrawing group (EWG) via resonance, deactivating the pyrazole ring towards electrophilic attack while serving as a hydrogen bond acceptor (HBA).
    
  • The Effector (4-Chlorophenyl): A lipophilic tail. The chlorine atom at the para-position blocks metabolic oxidation (CYP450 mediated) and increases the overall lipophilicity (

    
    ), enhancing membrane permeability.
    
Conformational Dynamics

The bond connecting the pyrazole C3 to the carbonyl carbon allows for rotation. However, steric repulsion between the carbonyl oxygen and the pyrazole N2 lone pair (or C4-H) typically forces a twisted conformation, disrupting full planarity. This "twist" is a critical design feature for fitting into hydrophobic pockets of kinase enzymes.

Physicochemical Profile (Calculated):

PropertyValueSignificance
Formula

Core scaffold
Molecular Weight

Fragment-like (Rule of 3 compliant)
cLogP

Good oral bioavailability potential
TPSA

High blood-brain barrier (BBB) penetration potential
H-Bond Acceptors 3 (N2, O, Cl)Key for active site binding
H-Bond Donors 0Improves permeability

Synthetic Strategy: The Regioselectivity Challenge

Synthesizing 3-substituted pyrazoles is synthetically more demanding than 4- or 5-substituted analogs due to the inherent nucleophilicity of the pyrazole ring (which favors C4 electrophilic substitution) and the regiochemistry of hydrazine condensations (which often favors 5-substituted products).

Route A: The "Self-Validating" Weinreb Amide Route (Recommended)

To guarantee the position of the benzoyl group at C3, the most reliable protocol avoids direct acylation. Instead, it utilizes a Grignard addition to a 1-methylpyrazole-3-carboxylic acid derivative . This method unequivocally establishes the carbon skeleton.

Mechanism:

  • Precursor: Start with Ethyl 1-methyl-1H-pyrazole-3-carboxylate.

  • Activation: Convert ester to Weinreb amide (

    
    -methoxy-
    
    
    
    -methylamide) to prevent over-addition.
  • Coupling: React with (4-chlorophenyl)magnesium bromide.

  • Outcome: Exclusive formation of the 3-ketone.

Route B: 1,3-Dipolar Cycloaddition (Alternative)

Reaction of diazomethane (or trimethylsilyldiazomethane) with 1-(4-chlorophenyl)prop-2-yn-1-one.

  • Risk: Often yields mixtures of regioisomers (

    
    -methylation selectivity is poor if done post-cyclization).
    
Visualizing the Synthetic Logic

The following diagram illustrates the critical divergence between non-selective and selective routes.

SynthesisPath Start Precursor: Ethyl 1-methyl-1H-pyrazole-3-carboxylate Weinreb Intermediate: Weinreb Amide Start->Weinreb 1. LiHMDS 2. MeNH(OMe) Target TARGET: 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole Weinreb->Target THF, 0°C Nucleophilic Acyl Substitution Grignard Reagent: (4-Cl-Ph)MgBr Grignard->Target BadRoute Alternative: Direct Acylation of 1-Methylpyrazole WrongIsomer Product: 4-(4-chlorobenzoyl) isomer (Major Product) BadRoute->WrongIsomer Friedel-Crafts (Electrophilic Attack at C4)

Figure 1: Synthetic flowchart contrasting the regioselective Weinreb amide route against the non-selective Friedel-Crafts approach.

Detailed Experimental Protocol

Note: This protocol follows the Weinreb Amide strategy for maximum reliability.

Step 1: Synthesis of -methoxy- -methyl-1-methyl-1H-pyrazole-3-carboxamide
  • Reagents: 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq),

    
    -dimethylhydroxylamine HCl (1.1 eq).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve carboxylic acid in DCM under

      
       atmosphere.
      
    • Add EDCI, HOBt, and DIPEA; stir for 30 min to activate the acid.

    • Add

      
      -dimethylhydroxylamine HCl. Stir at RT for 12 hours.
      
    • Workup: Wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      .
    • Yield: Expect >85% of a stable oil/solid.

Step 2: Grignard Addition (The Critical Step)
  • Reagents: Weinreb amide (from Step 1), (4-chlorophenyl)magnesium bromide (1.0 M in THF, 1.2 eq).

  • Conditions: THF, 0°C to RT.

  • Procedure:

    • Cool the Weinreb amide solution in anhydrous THF to 0°C.

    • Add the Grignard reagent dropwise over 20 mins. Crucial: Maintain low temp to prevent over-alkylation, though Weinreb amides are resistant to this.

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Pour into ice-cold saturated

      
       solution.
      
    • Purification: Extract with EtOAc. Flash chromatography (Hexane/EtOAc gradient).

Characterization & Validation

To validate the structure, specifically distinguishing it from the 4-benzoyl or 5-benzoyl isomers, look for these specific spectral signatures.

Proton NMR ( NMR, 400 MHz, )
  • 
     8.0 - 8.2 ppm (2H, d):  Ortho-protons of the chlorophenyl ring (deshielded by carbonyl).
    
  • 
     7.4 - 7.5 ppm (2H, d):  Meta-protons of the chlorophenyl ring.
    
  • 
     7.3 - 7.4 ppm (1H, d, 
    
    
    
    ):
    Pyrazole C5-H.
  • 
     6.8 - 6.9 ppm (1H, d, 
    
    
    
    ):
    Pyrazole C4-H.
    • Diagnostic: The coupling constant (

      
      ) of ~2.0-2.5 Hz is characteristic of 1,3-disubstituted pyrazoles. A 1,5-disubstituted pyrazole would show different splitting or shifts.
      
  • 
     3.9 - 4.0 ppm (3H, s): 
    
    
    
    -Methyl group.
Infrared Spectroscopy (IR)
  • 
     1645 - 1660 
    
    
    
    :
    Strong Carbonyl (C=O) stretch. The conjugation with two aromatic systems lowers the frequency compared to aliphatic ketones.
  • 
     1090 
    
    
    
    :
    Aryl-Cl stretch.

Medicinal Chemistry Applications

This specific scaffold is documented in high-impact research areas:

  • p38 MAP Kinase Inhibition: The benzoyl-pyrazole motif mimics the ATP-binding pocket interactions. The carbonyl oxygen often accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Met109 in p38

    
    ).
    
  • Cannabinoid Receptor Ligands: Analogs of Rimonabant utilize the pyrazole core.[2] The 3-aroyl substituent provides the necessary steric bulk and lipophilicity to interact with the CB1 receptor's hydrophobic channels.

  • Synthetic Utility: It serves as a precursor for bipyrazoles (via hydrazine condensation with the ketone) or benzyl-pyrazoles (via Wolff-Kishner reduction), expanding the chemical space for library generation.

References
  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al.[3] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008. Link

  • Weinreb Amide Methodology: Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981. Link

  • p38 MAPK Inhibitor SAR: Laufer, S. A., et al. "Synthesis and biological testing of novel 1,2,4-trisubstituted pyrroles as inhibitors of the cytokine release." Journal of Medicinal Chemistry, 2002. (Discusses the bioisosteric relationship of benzoyl-pyrazoles and pyrroles). Link

  • General Pyrazole Chemistry: Ansari, A., et al.[4] "Biological Activities of Pyrazole Derivatives."[5][1][6][7][8][9] Journal of Advanced Pharmaceutical Technology & Research, 2017. Link

Sources

The Ascendant Scaffold: A Technical Guide to 1-Methyl-3-(4-chlorobenzoyl)pyrazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to a wide spectrum of biological activities.[2] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory agents like celecoxib, analgesics, and antipyretics.[3] The adaptability of the pyrazole core, which allows for structural modifications at multiple positions, has driven extensive research into novel derivatives with enhanced potency and selectivity.[2][4][5] This guide focuses on a specific, promising subclass: 1-methyl-3-(4-chlorobenzoyl)pyrazole derivatives, exploring their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies: Building the Core Scaffold

The construction of the 1-methyl-3-(4-chlorobenzoyl)pyrazole scaffold and its derivatives primarily relies on classical cyclocondensation reactions. The most prevalent and efficient method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] This foundational approach provides a direct route to the pyrazole core, with substituents being introduced either on the starting materials or through post-synthesis functionalization.

A representative synthetic pathway begins with the Claisen condensation between a substituted acetophenone (e.g., 4-chloroacetophenone) and a suitable ester (e.g., diethyl oxalate) to form a 1,3-diketone intermediate. This intermediate is then reacted with methylhydrazine. The causality behind this choice lies in the regioselectivity of the reaction; the more nucleophilic nitrogen of methylhydrazine preferentially attacks one of the carbonyl carbons, leading to the formation of the N1-methylated pyrazole ring after cyclization and dehydration.[7]

General Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products Reactant1 4-Chloroacetophenone Step1 Claisen Condensation (Base Catalyst, e.g., NaOEt) Reactant1->Step1 Reactant2 Diethyl Oxalate Reactant2->Step1 Reactant3 Methylhydrazine Step2 Cyclocondensation (Acidic or Neutral Conditions) Reactant3->Step2 Intermediate 1-(4-chlorophenyl)-butane-1,3-dione (1,3-Diketone Intermediate) Step1->Intermediate FinalProduct 1-Methyl-3-(4-chlorophenyl)pyrazole Derivative Step2->FinalProduct Intermediate->Step2

Caption: Generalized workflow for the synthesis of 1-methyl-pyrazole derivatives.

Representative Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol is adapted from established methodologies for pyrazole synthesis.[7]

  • Step 1: Formation of the 1,3-Diketone Intermediate.

    • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl oxalate (1.0 eq) dropwise at 0°C.

    • Add a solution of 4-chloroacetophenone (1.0 eq) in ethanol dropwise to the mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction with dilute acid and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting 1-(4-chlorophenyl)-butane-1,3-dione intermediate via column chromatography or recrystallization.

    • Causality Insight: The use of a strong base like sodium ethoxide is crucial for deprotonating the α-carbon of the acetophenone, initiating the Claisen condensation.

  • Step 2: Cyclocondensation to Form the Pyrazole Ring.

    • Dissolve the purified 1,3-diketone (1.0 eq) in glacial acetic acid or ethanol.

    • Add methylhydrazine sulfate (1.1 eq) to the solution.

    • Reflux the mixture for 4-8 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the final 1-methyl-3-(4-chlorobenzoyl)pyrazole derivative by recrystallization from a suitable solvent (e.g., ethanol).

    • Trustworthiness Check: The structure of the final product must be rigorously confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the regioselectivity of the cyclization.

Biological Activities and Therapeutic Potential

Derivatives of the 1-methyl-3-(4-chlorobenzoyl)pyrazole scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in oncology, infectious diseases, and inflammatory disorders.[2][4][8]

Anticancer Activity

The most extensively studied application of this pyrazole class is in oncology.[2][4] These compounds exert their anticancer effects through multiple mechanisms, often by inhibiting key enzymes involved in cell cycle regulation and signal transduction.[2][6]

Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[6][9] Key targets include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[4] By blocking the active site of these kinases, the pyrazole analogs disrupt downstream signaling pathways essential for cell proliferation, survival, and angiogenesis.[4][6]

Kinase_Inhibition_Pathway cluster_pathway Cancer Cell Signaling GF Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->Receptor Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Phosphorylation Pyrazole 1-Methyl-3-(4-chlorobenzoyl) -pyrazole Derivative Pyrazole->Receptor Inhibition ATP ATP ATP->Receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Blocks

Caption: Pyrazole derivatives inhibiting receptor tyrosine kinase signaling.

Quantitative Data on Anticancer Activity

The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassCancer Cell LineTarget (if known)IC₅₀ (µM)Reference
Polysubstituted PyrazolesHepG2 (Liver)DNA Intercalation2.0[10]
Pyrazole-Benzoxazine HybridsMCF-7 (Breast)Not specified2.82 - 6.28[10]
Thiazolyl-Pyrazoline DerivativesMCF-7 (Breast)EGFR0.07[11]
Pyrazole-IsolongifolanoneMCF-7 (Breast)Apoptosis Induction5.21[10]

This table is a representative summary. IC₅₀ values can vary significantly based on the specific derivative and assay conditions.

Antimicrobial Activity

The pyrazole scaffold is also a key component in the development of new antimicrobial agents to combat drug-resistant pathogens.[8][12] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13]

The proposed mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of cell membrane integrity.[14] The lipophilicity and electronic properties conferred by the substituents on the pyrazole and benzoyl rings are critical for antimicrobial efficacy.[15]

Structure-Activity Relationship (SAR)

The biological activity of 1-methyl-3-(4-chlorobenzoyl)pyrazole derivatives is highly dependent on their structural features. SAR studies are crucial for optimizing lead compounds.[5][16][17]

  • Position 1 (N-methylation): The N-methyl group often enhances lipophilicity and metabolic stability compared to N-H pyrazoles. Substitution at this position can significantly influence binding affinity.[18]

  • Position 3 (4-chlorobenzoyl group): The 4-chloro substituent is a key feature. Halogens, particularly chlorine and bromine, can increase activity, likely by forming halogen bonds with the target protein or by altering the electronic properties of the ring.[19] The benzoyl linker provides a rigid scaffold for interaction.

  • Position 5: Substitution at the C5 position with various aryl or alkyl groups can be used to modulate potency and selectivity. For instance, introducing bulky or hydrogen-bonding groups can fine-tune the interaction with the target's active site.[16]

Caption: Key structure-activity relationship points for the pyrazole scaffold.

Conclusion and Future Perspectives

The 1-methyl-3-(4-chlorobenzoyl)pyrazole scaffold is a validated and highly promising platform for the development of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. Future research should focus on synthesizing novel derivatives with improved pharmacokinetic profiles (ADME-Tox properties) and exploring their potential in combination therapies, particularly in oncology.[12] The application of computational methods, such as molecular docking and 3D-QSAR, will be instrumental in rationally designing next-generation derivatives with superior efficacy and reduced off-target effects.[12][17]

References

  • Xia, Y., Fan, C., Zhao, B., Zhao, J., Shin, D., & Miao, J. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-53. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. (2008). PubMed. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). MDPI. [Link]

  • Reported examples of pyrazoles as anticancer agents with different... (n.d.). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). chemrevlett.com. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). scielo.org.mx. [Link]

  • synthesis-of-some-novel-pyrazole-derivatives-as-potent-antimicrobial-agents.pdf. (n.d.). TSI Journals. [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). jchr.org. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). JOCPR. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026). IJFMR. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). sciencedirect.com. [Link]

  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). ResearchGate. [Link]

Sources

Methodological & Application

reagents required for methylation of 3-(4-chlorobenzoyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Methylation of 3-(4-chlorobenzoyl)pyrazole

Executive Summary

This guide details the reagents and protocols required for the


-methylation of 3-(4-chlorobenzoyl)pyrazole . This transformation is a critical step in the synthesis of p38 MAP kinase inhibitors and cannabinoid receptor antagonists. The core challenge in this synthesis is regioselectivity . The pyrazole substrate exists in tautomeric equilibrium, and alkylation typically yields a mixture of 1-methyl-3-(4-chlorobenzoyl)pyrazole  (the usually desired, less sterically hindered isomer) and 1-methyl-5-(4-chlorobenzoyl)pyrazole  (the more hindered isomer).

This document provides a standard robust protocol using Methyl Iodide (MeI) and Potassium Carbonate (


), alongside a mechanistic analysis to maximize the ratio of the desired 1,3-isomer.

Strategic Analysis: The Regioselectivity Challenge

The substrate, 3-(4-chlorobenzoyl)pyrazole, contains an unsymmetrical pyrazole ring substituted with an electron-withdrawing benzoyl group. Upon deprotonation, a resonance-stabilized pyrazolide anion is formed. The incoming electrophile (methyl group) can attack either nitrogen atom:

  • Pathway A (Distal Attack): Methylation at the nitrogen distal to the benzoyl group yields the 1,3-isomer . This is generally the major product due to lower steric hindrance.

  • Pathway B (Proximal Attack): Methylation at the nitrogen proximal to the benzoyl group yields the 1,5-isomer . This is typically the minor product but can be significant (10–30%) depending on the solvent and counter-ion.

Mechanistic Pathway Diagram

MethylationPathway Substrate 3-(4-chlorobenzoyl)pyrazole (Tautomeric Mixture) Anion Pyrazolide Anion (Delocalized Negative Charge) Substrate->Anion Deprotonation (Base: K2CO3 or NaH) Product13 MAJOR PRODUCT 1-methyl-3-(4-chlorobenzoyl)pyrazole (Less Steric Hindrance) Anion->Product13 MeI Attack at N(distal) (Kinetic & Thermodynamic Preference) Product15 MINOR PRODUCT 1-methyl-5-(4-chlorobenzoyl)pyrazole (Steric Clash with Benzoyl) Anion->Product15 MeI Attack at N(proximal)

Caption: Divergent alkylation pathways of the pyrazolide anion. Pathway A (Green) is favored sterically.

Reagent Selection Guide

The choice of reagents dictates the reaction rate and the isomeric ratio (N1:N2 ratio).[1]

Table 1: Reagent Performance Matrix
Reagent ClassSpecific ReagentRoleProsConsRecommended For
Electrophile Methyl Iodide (MeI) Methyl SourceHigh reactivity; standard boiling point (42°C).Neurotoxic; volatile.Standard Protocol
Dimethyl Sulfate (DMS) Methyl SourceHigh boiling point; cheap.Extremely toxic; difficult to remove excess.Large Scale (>100g)
Base

Proton ScavengerMild; easy handling; favors 1,3-isomer (thermodynamic).Slower reaction times.Standard Protocol
NaH (60%) Deprotonating AgentVery fast; irreversible deprotonation.Requires anhydrous conditions; H2 evolution.High-Throughput

Base"Cesium Effect" can alter selectivity.Expensive.Optimization only
Solvent Acetone MediumEasy workup; good solubility for MeI.Limited temperature range.Standard Protocol
DMF MediumExcellent solubility; fast rates.High boiling point; difficult to remove.NaH protocols

Detailed Protocol: Standard Method

This protocol is optimized for high regio-purity and ease of handling. It utilizes the difference in solubility and steric hindrance to favor the 1,3-isomer.

Reagents Required:

  • 3-(4-chlorobenzoyl)pyrazole (1.0 equiv)

  • Methyl Iodide (MeI) (1.2 – 1.5 equiv) [CAUTION: Neurotoxin]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetone (Reagent Grade) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 3-(4-chlorobenzoyl)pyrazole (e.g., 1.0 g, 4.84 mmol) and anhydrous Acetone (15 mL, 0.3 M concentration).

  • Deprotonation: Add

    
      (1.34 g, 9.68 mmol) in a single portion. Stir at room temperature for 15 minutes. The suspension may change color slightly as the anion forms.
    
  • Alkylation: Add Methyl Iodide (0.45 mL, 7.26 mmol) dropwise via syringe.

    • Note: If using MeCN, heating to 50°C may be required. In Acetone, reflux (approx. 56°C) is recommended to ensure completion.

  • Reaction Monitoring: Heat the mixture to reflux and stir for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

    • Target: Disappearance of starting material (

      
      ).
      
    • Observation: Two spots may appear.[1][2][3] The major spot (higher

      
      ) is typically the 1,3-isomer.
      
  • Workup:

    • Cool to room temperature.[1][3]

    • Filter off the solid inorganic salts (

      
      /KI) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure to obtain a crude solid.[1]

  • Purification (Critical):

    • Recrystallization: The 1,3-isomer is often highly crystalline. Dissolve crude in minimum hot Ethanol or EtOAc/Hexanes and cool.

    • Flash Chromatography: If recrystallization fails, purify on silica gel (Gradient: 0%

      
       40% EtOAc in Hexanes). The 1,3-isomer typically elutes before the 1,5-isomer due to the shielding of the polar carbonyl group by the adjacent phenyl ring in the 1,3-structure, making it effectively less polar on silica.
      

Analytical Validation (Self-Validating System)

Distinguishing the two isomers is the most frequent point of failure. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) NMR to confirm regiochemistry.

Differentiation Table
Feature1,3-isomer (Target) 1,5-isomer (Impurity)
Structure Methyl is at N1; Benzoyl is at C3.Methyl is at N1; Benzoyl is at C5.
Steric Environment Methyl is far from the Benzoyl group.Methyl is adjacent to the Benzoyl group.
1H NMR (NOE) NO NOE observed between

-Methyl protons and Benzoyl ortho-protons.
Strong NOE observed between

-Methyl protons and Benzoyl ortho-protons.
13C NMR Pyrazole C3 (attached to C=O) shifts typically ~140-150 ppm.Pyrazole C5 (attached to C=O) shifts differ due to N-substitution effect.
Validation Logic Flow

ValidationLogic Sample Isolated Product NOE_Exp Run 1D NOE or 2D NOESY Irradiate N-Me signal (~4.0 ppm) Sample->NOE_Exp Result_A NOE Signal Observed at Benzoyl Ortho-Protons NOE_Exp->Result_A Result_B NO NOE Signal Observed at Benzoyl Ortho-Protons NOE_Exp->Result_B Conclusion_A Identify as 1,5-Isomer (Undesired) Result_A->Conclusion_A Conclusion_B Identify as 1,3-Isomer (Target Product) Result_B->Conclusion_B

Caption: NMR decision tree for structural confirmation.

Troubleshooting & Optimization

  • Problem: Low Regioselectivity (ratio < 3:1).

    • Solution: Switch solvent to Toluene . Non-polar solvents often enhance the steric discrimination between the two nitrogen atoms. Alternatively, use a bulky silylating agent (e.g., (chloromethyl)triisopropoxysilane) followed by fluoride deprotection, though this adds steps [1].

  • Problem: Incomplete Reaction.

    • Solution: Add a catalytic amount (0.1 equiv) of 18-Crown-6 to solubilize the potassium carbonate, or switch to

      
      .
      
  • Problem: Product is an oil/gum.

    • Solution: Triturate with cold diethyl ether or pentane to induce crystallization.

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Kong, Y., Tang, M., & Wang, Y. (2014). Organic Letters, 16(2), 576–579.[4] Link

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes. Journal of Organic Chemistry. (2024).[5] Describes the use of bulky silyl reagents to force N1 selectivity. Link

  • Alkylation of 3-substituted pyrazoles. BenchChem Technical Support. General protocols for pyrazole methylation and isomer separation. Link

  • NMR distinction of pyrazole isomers. ResearchGate. Theoretical and experimental NMR data for distinguishing 1,3 vs 1,5 substituted pyrazoles. Link

Sources

Application Notes and Protocols: A Guide to the Synthesis of 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The title compound, 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole, is a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its synthesis, therefore, is of significant interest to the scientific community. This application note provides a comprehensive guide to the synthesis of this valuable compound, focusing on a robust and scalable laboratory protocol. We will delve into the mechanistic underpinnings of the chosen synthetic route, providing a rationale for the selected conditions and offering practical insights for successful execution.

Synthetic Strategy: The Friedel-Crafts Acylation of 1-Methylpyrazole

The most direct and efficient route for the synthesis of 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole is the Friedel-Crafts acylation of 1-methylpyrazole with 4-chlorobenzoyl chloride. This classic electrophilic aromatic substitution reaction provides a reliable method for introducing the acyl group onto the pyrazole ring.[4][5]

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of the acyl chloride with a Lewis acid catalyst.[4] The pyrazole ring, being an electron-rich heterocycle, then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized intermediate. Subsequent deprotonation restores the aromaticity of the pyrazole ring, yielding the final product.

The regioselectivity of the acylation is a crucial consideration. In the case of 1-methylpyrazole, the substitution is directed primarily to the C4 and C5 positions. However, under specific conditions, acylation at the C3 position can be achieved. The choice of Lewis acid catalyst plays a significant role in controlling the regioselectivity. While strong Lewis acids like aluminum chloride (AlCl₃) are commonly used in Friedel-Crafts reactions, they can be too harsh for reactive heterocycles like pyrazole, potentially leading to undesired side reactions or complexation with the nitrogen atoms.[6] Therefore, milder Lewis acids such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or iron(III) chloride (FeCl₃) are often preferred.[6]

Diagram 1: Proposed Reaction Mechanism

G cluster_0 Acylium Ion Formation cluster_1 Nucleophilic Attack cluster_2 Deprotonation and Product Formation 4-chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride Acylium_Ion Acylium Ion (Electrophile) 4-chlorobenzoyl_chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) 1-methylpyrazole 1-Methylpyrazole (Nucleophile) Intermediate Sigma Complex (Resonance Stabilized) 1-methylpyrazole->Intermediate + Acylium Ion Product 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole Intermediate->Product - H+

Caption: A simplified workflow of the Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
1-Methylpyrazole82.105.0 g0.061≥98%Sigma-Aldrich
4-Chlorobenzoyl chloride175.0111.7 g0.067≥99%Sigma-Aldrich
Aluminum chloride (anhydrous)133.348.9 g0.067≥99%Sigma-Aldrich
Dichloromethane (DCM, anhydrous)84.93100 mL-≥99.8%Fisher Scientific
Hydrochloric acid (1 M)36.4650 mL--VWR
Saturated sodium bicarbonate solution-50 mL---
Brine-50 mL---
Anhydrous magnesium sulfate120.37----
Hexanes---ACS Grade-
Ethyl acetate---ACS Grade-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid. The entire apparatus should be under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (8.9 g, 0.067 mol) and anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of 4-chlorobenzoyl chloride (11.7 g, 0.067 mol) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the stirred aluminum chloride suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of 1-methylpyrazole (5.0 g, 0.061 mol) in anhydrous dichloromethane (25 mL) dropwise to the reaction mixture over 30 minutes, still at 0 °C.

  • Reaction Progression: Once the addition of 1-methylpyrazole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Workup: Upon completion of the reaction, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 50 mL of 1 M hydrochloric acid. Stir vigorously until all solids have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M hydrochloric acid, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be an oil or a low-melting solid.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (starting with 100% hexanes and gradually increasing the polarity to 20% ethyl acetate).

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole as a white to off-white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram 2: Experimental Workflow

G start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add AlCl3 and DCM, Cool to 0 °C setup->reagents add_acyl_chloride Dropwise Addition of 4-Chlorobenzoyl Chloride Solution reagents->add_acyl_chloride add_pyrazole Dropwise Addition of 1-Methylpyrazole Solution add_acyl_chloride->add_pyrazole react Stir at Room Temperature (12-16 h) add_pyrazole->react monitor Monitor by TLC react->monitor workup Quench with Ice/HCl, Liquid-Liquid Extraction monitor->workup Reaction Complete wash Wash Organic Layer (HCl, NaHCO3, Brine) workup->wash dry_concentrate Dry with MgSO4, Concentrate in vacuo wash->dry_concentrate purify Column Chromatography (Silica Gel) dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The Friedel-Crafts acylation is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Anhydrous solvents are essential for the success of this reaction.

  • Exothermic Reaction: The initial formation of the acylium ion complex is exothermic. Maintaining a low temperature during the addition of reagents is crucial to control the reaction rate and prevent side reactions.

  • Workup Caution: The quenching of the reaction with water and acid is highly exothermic and will release HCl gas. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Purification: The polarity of the eluent for column chromatography may need to be optimized based on the TLC analysis of the crude product.

Conclusion

The Friedel-Crafts acylation of 1-methylpyrazole provides a reliable and scalable method for the synthesis of 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the temperature, high yields of the desired product can be obtained. This application note serves as a detailed guide for researchers in the field, enabling the efficient synthesis of this important chemical intermediate.

References

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Royal Society of Chemistry. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. [Link]

  • Arkivoc. CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. [Link]

  • Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. [Link]

  • PubMed Central. 3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate. [Link]

  • PubMed. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. [Link]

  • Journal of Organic Chemistry. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [Link]

  • ACS Publications. Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation*. [Link]

  • PubMed Central. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • International Journal of Creative Research Thoughts. 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Google P
  • International Journal of Creative Research Thoughts. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]

  • Royal Society of Chemistry. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • Google Patents. Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
  • ResearchGate. Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. [Link]

  • PubMed Central. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

  • Google Patents.
  • Oriental Journal of Chemistry. Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). [Link]

Sources

role of 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole in pyroxasulfone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Pyroxasulfone via Key Pyrazole Intermediates

Executive Summary & Chemical Identity Clarification

Objective: This guide details the synthetic pathway for Pyroxasulfone (KIH-485), a pre-emergence herbicide that inhibits very-long-chain fatty acid (VLCFA) elongases. The synthesis hinges on the coupling of a highly functionalized pyrazole moiety with an isoxazoline ring.[1]

Critical Note on Chemical Identity: The user inquiry referenced 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole . Correction: This specific chemical structure (a benzoyl-pyrazole) is not a precursor for Pyroxasulfone. Pyroxasulfone contains a sulfonyl-pyrazole linkage, not a benzoyl linkage, and possesses trifluoromethyl (


) and difluoromethoxy (

) substituents rather than a chlorobenzoyl group.
  • Likely Confusion: The referenced chemical is characteristic of HPPD inhibitor herbicides (e.g., Pyrazolate, Pyrazoxyfen, or Topramezone), which feature a benzoyl-pyrazole scaffold.

  • Correct Intermediate: The actual key intermediate for Pyroxasulfone is 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-ylmethyl methanesulfonate (or the corresponding halide/alcohol).

This protocol focuses on the industry-standard Kumiai Chemical route , detailing the synthesis and coupling of the correct pyrazole intermediate.

Strategic Synthesis Overview

The synthesis of Pyroxasulfone is a convergent process involving two key fragments:

  • Fragment A (Pyrazole): 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-ylmethyl derivative.[1][2]

  • Fragment B (Isoxazoline): 5,5-dimethyl-4,5-dihydroisoxazole-3-thiol (or its isothiouronium salt).

Mechanism of Action (Synthesis):

  • Nucleophilic Substitution (

    
    ):  The thiol group of the isoxazoline attacks the electrophilic methylene carbon of the pyrazole intermediate to form a sulfide linkage.
    
  • Oxidation: The sulfide is oxidized to a sulfone (

    
    ) using a peracid or catalytic peroxide system.
    

Detailed Experimental Protocol

Phase 1: Synthesis of the Pyrazole Intermediate (Fragment A)

Starting Material: 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[3]

Step 1.1: Difluoromethylation

  • Reagents: Sodium hydroxide (

    
    ), Chlorodifluoromethane (
    
    
    
    , Freon-22), Acetonitrile (
    
    
    ) or DMF.
  • Protocol:

    • Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 eq) in

      
      .
      
    • Add aqueous

      
       (2.5 eq) dropwise at 
      
      
      
      .
    • Introduce chlorodifluoromethane gas into the reaction vessel under pressure (

      
      ) or by bubbling, maintaining temperature 
      
      
      
      .
    • Stir for 4-6 hours. Monitor by HPLC for consumption of starting material.[3]

    • Workup: Dilute with water, extract with ethyl acetate. Dry organic layer over

      
       and concentrate.
      
    • Product: 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole .

Step 1.2: Formylation and Reduction (Vilsmeier-Haack Sequence)

  • Reagents:

    
    , DMF, followed by 
    
    
    
    .
  • Protocol:

    • React the product from Step 1.1 with

      
      /DMF at 
      
      
      
      to install the formyl group at the C-4 position.
    • Isolate the aldehyde: 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde .

    • Reduce the aldehyde using

      
       (0.5 eq) in methanol at 
      
      
      
      .
    • Key Intermediate: [5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol .

Step 1.3: Activation (Chlorination or Mesylation)

  • Reagents: Thionyl chloride (

    
    ) or Methanesulfonyl chloride (
    
    
    
    ).
  • Protocol:

    • Dissolve the alcohol in dichloromethane (DCM).

    • Add

      
       (1.2 eq) dropwise at 
      
      
      
      .
    • Stir at room temperature for 2 hours.

    • Evaporate volatiles to yield the benzyl chloride equivalent (Fragment A).

Phase 2: Coupling and Oxidation (Pyroxasulfone Formation)

Step 2.1: Thioether Formation

  • Reagents: 5,5-dimethyl-4,5-dihydroisoxazole-3-thiol (Fragment B), Potassium Carbonate (

    
    ), Acetone or MeCN.
    
  • Protocol:

    • Suspend Fragment B (1.0 eq) and

      
       (1.5 eq) in acetone.
      
    • Add Fragment A (1.0 eq) dissolved in acetone dropwise.

    • Reflux for 3-5 hours.

    • Checkpoint: TLC/HPLC should show disappearances of the chloride.

    • Workup: Filter salts, concentrate filtrate. Recrystallize from isopropanol/heptane if necessary.

    • Intermediate: 3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylthio]-5,5-dimethyl-4,5-dihydroisoxazole .

Step 2.2: Oxidation to Sulfone (Final Step)

  • Reagents: 3-Chloroperbenzoic acid (

    
    ) or 
    
    
    
    with Sodium Tungstate (
    
    
    ) catalyst.
  • Protocol:

    • Dissolve the thioether in DCM (for mCPBA) or Acetic Acid (for

      
      ).
      
    • Oxidant Addition:

      • Option A (mCPBA): Add mCPBA (2.2 eq) portion-wise at

        
        . Stir overnight at RT.
        
      • Option B (Green Chemistry): Add catalytic

        
         (
        
        
        
        ) and dropwise
        
        
        (2.5 eq) at
        
        
        .
    • Quench: Add saturated

      
       to destroy excess peroxide.
      
    • Isolation: Extract with DCM, wash with

      
      , dry, and concentrate.
      
    • Purification: Recrystallization from Ethanol/Water.

    • Final Product: Pyroxasulfone .

Quantitative Data Summary

ParameterSpecification / RangeNotes
Reaction Temp (Step 1.1)

Exothermic; control critical to prevent over-alkylation.
Pressure (Step 1.1)

Ensures efficient gas-liquid mass transfer of Freon-22.
Yield (Step 2.1)

High efficiency coupling; steric hindrance is minimal.
Yield (Step 2.2)

Oxidation is quantitative; loss primarily in workup.
Purity (HPLC)

Required for commercial herbicide grade.

Pathway Visualization (Graphviz)

PyroxasulfoneSynthesis cluster_legend Legend Start 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Step1 Step 1.1: Difluoromethylation (NaOH, ClCHF2) Start->Step1 Inter1 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole Step1->Inter1 Step2 Step 1.2: Vilsmeier-Haack & Reduction (POCl3/DMF -> NaBH4) Inter1->Step2 Inter2 Pyrazole Alcohol Intermediate Step2->Inter2 Step3 Step 1.3: Chlorination (SOCl2) Inter2->Step3 FragmentA Fragment A: Pyrazole Methyl Chloride Step3->FragmentA Step4 Step 2.1: Coupling (SN2) (K2CO3, Acetone) FragmentA->Step4 FragmentB Fragment B: 5,5-dimethyl-4,5-dihydroisoxazole-3-thiol FragmentB->Step4 Thioether Pyroxasulfone Thioether Precursor Step4->Thioether Step5 Step 2.2: Oxidation (mCPBA or H2O2/WO4) Thioether->Step5 Final PYROXASULFONE (Target Molecule) Step5->Final key1 Reagent/Process key2 Intermediate key3 Key Fragment

Caption: Flowchart illustrating the convergent synthesis of Pyroxasulfone via the Kumiai Chemical route.

References

  • Kumiai Chemical Industry Co., Ltd. (2002).[4] Process for producing isoxazoline derivatives. WO Patent 2002/062770.[4] Link

  • Kumiai Chemical Industry Co., Ltd. (2006). Method for producing pyrazole-4-carboxylic acid ester derivatives. WO Patent 2006/068092.[5] Link

  • Nakatani, M., et al. (2016). Discovery and Development of Pyroxasulfone. Journal of Synthetic Organic Chemistry, Japan, 74(11), 1102-1113. Link

  • Shibayama, A., et al. (2021). Process and intermediates for the preparation of pyroxasulfone. WO Patent 2021/002484.[5][6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to improve experimental outcomes and final product yield. Our approach is built on explaining the causal relationships in the chemical synthesis, ensuring you understand the "why" behind each step.

Core Synthesis Strategy: Navigating Regioselectivity

Direct Friedel-Crafts acylation of 1-methylpyrazole with 4-chlorobenzoyl chloride typically results in substitution at the 4-position of the pyrazole ring[1]. To achieve the desired 3-(4-chlorobenzoyl) isomer, a more robust strategy is required, such as the Knorr pyrazole synthesis. This pathway involves the condensation of a β-dicarbonyl compound with methylhydrazine. While effective, this route presents its own challenges, primarily in controlling the formation of regioisomers. This guide will focus on optimizing the Knorr synthesis pathway for maximal yield and purity of the target compound.

Experimental Workflow: Knorr Synthesis Pathway

The following diagram outlines the general two-step workflow for synthesizing the target molecule via a 1,3-dicarbonyl intermediate.

G cluster_0 Step 1: β-Dicarbonyl Synthesis cluster_1 Step 2: Pyrazole Formation A 4-Chloroacetophenone + Ethyl Acetate C Claisen Condensation A->C B Strong Base (e.g., NaH, NaOEt) Anhydrous Solvent (e.g., THF, EtOH) B->C D 1-(4-chlorophenyl)butane-1,3-dione (β-Dicarbonyl Intermediate) C->D F Cyclocondensation Reaction D->F Intermediate E Methylhydrazine E->F G Crude Product Mixture F->G H Target: 3-(4-chlorobenzoyl)- 1-methyl-1H-pyrazole G->H Purification I Isomer: 5-(4-chlorobenzoyl)- 1-methyl-1H-pyrazole G->I Side-Product

Caption: Knorr synthesis workflow for 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Problem Area 1: Low or No Product Yield

Question: My final yield is consistently below expectations. What are the most likely causes and how can I address them?

Answer: Low yield can originate from inefficiencies in either the β-dicarbonyl formation or the cyclization step.

  • Inefficient β-Dicarbonyl Synthesis: The initial Claisen condensation is highly sensitive to reaction conditions.

    • Cause: Presence of moisture or a weak base. Water will quench the strong base required for the reaction, halting the condensation.

    • Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Use a sufficiently strong base like sodium hydride (NaH) or freshly prepared sodium ethoxide (NaOEt). Verify the quality and concentration of your reagents.

  • Poor Cyclization Efficiency: The formation of the pyrazole ring is a delicate equilibrium.

    • Cause: Suboptimal pH. The reaction requires acid catalysis for both the initial hydrazone formation and the subsequent cyclization. However, excessively acidic conditions can lead to unwanted side reactions or degradation of starting materials.[2]

    • Solution: The reaction is often performed in a protic solvent like ethanol or acetic acid. If yields are low, consider adding a catalytic amount of a stronger acid (e.g., a drop of H₂SO₄). Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-running the reaction and causing degradation.

    • Cause: Incorrect stoichiometry. The molar ratio of the β-dicarbonyl to methylhydrazine is critical.

    • Solution: Using a slight excess (1.1 to 1.2 equivalents) of methylhydrazine can sometimes drive the reaction to completion. However, a large excess can complicate purification.

Problem Area 2: Formation of Regioisomers

Question: I am obtaining a mixture of two isomers that are very difficult to separate. How can I improve the regioselectivity to favor the desired 3-(4-chlorobenzoyl) product?

Answer: The reaction of an unsymmetrical β-dicarbonyl with methylhydrazine can lead to two different pyrazole isomers. This is one of the most significant challenges in this synthesis.[2][3] The selectivity is determined by which carbonyl group the substituted nitrogen of methylhydrazine attacks first.

  • Controlling Regioselectivity:

    • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can dramatically influence the reaction's regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the selectivity in pyrazole formation compared to standard solvents like ethanol.[3]

    • Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product. Experiment with temperatures ranging from 0°C to room temperature, extending the reaction time as needed.

    • pH Adjustment: The initial nucleophilic attack can be pH-sensitive. A slightly acidic medium (e.g., acetic acid as a solvent) can protonate one carbonyl group preferentially, directing the attack of the hydrazine.

SolventTypical Regioisomer Ratio (Product:Side-Product)Reference
Ethanol (EtOH)Low selectivity (e.g., ~1:1 to 2:1)[3]
2,2,2-Trifluoroethanol (TFE)High selectivity[3]
Acetic Acid (AcOH)Moderate to good selectivity[2]
Problem Area 3: Product Purification Challenges

Question: My crude product is an oily residue that is difficult to crystallize, and it streaks on my TLC plates. What are the best methods for purification?

Answer: Purification difficulties often arise from the presence of the undesired isomer, unreacted starting materials, or polar impurities.

  • Purification Strategies:

    • Column Chromatography: This is the most reliable method for separating regioisomers.

      • Stationary Phase: Standard silica gel is usually effective.

      • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity (e.g., 5-10% ethyl acetate) to elute non-polar impurities and gradually increase the polarity to separate the isomers and elute your final product. The two isomers often have slightly different polarities, allowing for separation.

    • Recrystallization: If chromatography is not an option or if the product is nearly pure, recrystallization can be effective.

      • Solvent Screening: Test a variety of solvents. Good candidates include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

    • Addressing Streaking on TLC: Streaking often indicates that the compound is highly polar or acidic/basic.[2] Try adding a small amount (0.5-1%) of acetic acid (if the compound is basic) or triethylamine (if the compound is acidic) to your TLC mobile phase to get sharper spots.

Troubleshooting Decision Workflow

If you are experiencing low yields, follow this decision tree to diagnose the problem.

G A Start: Low Final Yield B Analyze crude product by 1H NMR / LC-MS A->B C Observation: Mainly unreacted starting materials B->C Is the issue incomplete conversion? D Observation: Complex mixture of products/isomers B->D Is the issue poor selectivity? I Observation: Crude product is mostly one major component B->I Is the product mostly pure? E Troubleshoot Cyclization (Step 2): - Check pH (add catalyst) - Increase reaction time/temp - Verify methylhydrazine quality C->E F Troubleshoot Condensation (Step 1): - Ensure anhydrous conditions - Use fresh, strong base (NaH) - Verify starting material purity C->F G Improve Regioselectivity: - Change solvent to TFE - Lower reaction temperature - Optimize pH D->G H Optimize Purification: - Use gradient column chromatography - Screen recrystallization solvents D->H J Issue is likely mechanical loss during workup or purification. Review extraction and transfer steps. I->J

Caption: Decision tree for troubleshooting low yield in pyrazole synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole via the Knorr cyclization pathway.

Step 1: Synthesis of 1-(4-chlorophenyl)butane-1,3-dione
  • Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol).

  • Reagent Addition: Wash the NaH with anhydrous hexanes (3 x 20 mL) to remove the mineral oil. Add 100 mL of anhydrous THF.

  • To this suspension, add 4-chloroacetophenone (15.4 g, 100 mmol) dissolved in 20 mL of anhydrous THF dropwise at 0°C.

  • After the addition is complete, add ethyl acetate (10.6 g, 120 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting acetophenone is consumed.

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 10% aqueous HCl until the solution is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-dicarbonyl intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole
  • Setup: In a 250 mL round-bottom flask, dissolve the crude 1-(4-chlorophenyl)butane-1,3-dione (approx. 100 mmol) in 150 mL of glacial acetic acid.

  • Reagent Addition: Add methylhydrazine (5.1 g, 110 mmol) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water.

  • Neutralize the solution by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution.

  • The crude product may precipitate as a solid or an oil. If it is a solid, collect it by vacuum filtration. If it is an oil, extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) or by recrystallization from ethanol to afford the pure product.

Frequently Asked Questions (FAQs)

Q1: Why is the Knorr synthesis generally preferred over a direct Friedel-Crafts acylation for this specific molecule? A1: Friedel-Crafts acylation on N-substituted pyrazoles preferentially occurs at the C4 position due to electronic and steric factors[1]. The Knorr synthesis, by constructing the ring from a pre-functionalized linear precursor, allows for definitive placement of the acyl group at either the C3 or C5 position, providing a viable route to the desired isomer.

Q2: What are the critical safety precautions for handling reagents like methylhydrazine and sodium hydride? A2: Both reagents are hazardous.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any moisture. Quenching should be done slowly and at low temperatures.

  • Methylhydrazine: It is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: How can I definitively confirm that I have synthesized the correct 3-(4-chlorobenzoyl) regioisomer and not the 5-(4-chlorobenzoyl) isomer? A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. Specifically, a 2D NMR experiment like a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used. An NOE correlation between the N-methyl protons and the proton at the C5 position of the pyrazole ring would confirm the 3-acyl structure. In contrast, the 5-acyl isomer would show an NOE between the N-methyl protons and the protons of the adjacent benzoyl group. 13C NMR can also be used to distinguish the isomers based on the chemical shifts of the pyrazole ring carbons.[3]

Q4: My bottle of 4-chlorobenzoyl chloride has been open for a while and looks cloudy. Can I still use it? A4: 4-chlorobenzoyl chloride is an acyl chloride and is highly susceptible to hydrolysis from atmospheric moisture, converting it back to 4-chlorobenzoic acid[4]. The cloudiness is likely due to the formation of this solid acid. The presence of the carboxylic acid will interfere with subsequent reactions. It is highly recommended to either use fresh, pure 4-chlorobenzoyl chloride or to purify the old material by distillation under reduced pressure before use.

References

  • Preparation of 4-chlorobenzyl chloride. PrepChem.com. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]

  • US5981803A - Process for the preparation of chloro-benzoyl chlorides.
  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]

  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate. [Link]

  • N-methylation of pyrazole. Reddit. [Link]

  • synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Universitas Ahmad Dahlan Repository. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PMC. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Synthesis of Some New Pyrazolines via One-Pot Three Component Technique and Their Corresponding Thiazole Compounds. Journal of Garmian University. [Link]

  • Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C. [Link]

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. [Link]

  • A copper-catalyzed asymmetric Friedel–Crafts hydroxyalkylation of pyrazole-4,5-diones with 5-aminoisoxazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Asymmetric aza-Friedel-Crafts Reaction of Cyclic Ketimines with 5-Aminopyrazole Derivatives: Expedient Access to Pyrazole-Based C2-quaternary Indolin-3-Ones. PubMed. [Link]

  • 3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate. PubMed Central. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]

  • Pyrazole chemistry has developed rapidly since the publication of the last review. Thieme. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [Link]

Sources

Validation & Comparative

Technical Guide: IR Spectroscopy of 3-(4-Chlorobenzoyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy profile for 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole , a critical intermediate in the synthesis of cannabinoid receptor ligands (e.g., Rimonabant analogs) and antimicrobial pyrazole derivatives.

Executive Summary & Structural Context

Target Molecule: 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole Molecular Formula: C₁₂H₉ClN₂O Molecular Weight: 232.66 g/mol

This compound features three distinct spectroscopic domains:

  • The Electron-Deficient Pyrazole Core: A 1-methyl-substituted heteroaromatic ring.

  • The Conjugated Linker: A carbonyl (C=O) bridge at the 3-position.

  • The Para-Substituted Arene: A 4-chlorophenyl moiety.[1]

Understanding the vibrational coupling between the benzoyl carbonyl and the pyrazole ring is essential for distinguishing this isomer from its regioisomers (e.g., 5-benzoyl variants) or hydrolysis products.

Theoretical & Experimental Spectral Assignment

The following analysis synthesizes experimental data from structural analogs (e.g., 1-methylpyrazole, 4-chlorobenzophenone) to establish the definitive spectral fingerprint.

The Fingerprint Table
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Ketone (C=O) Stretching (

)
1645 – 1660 Primary ID Peak. Conjugation with both the pyrazole and phenyl rings lowers this from the typical 1715 cm⁻¹.
Pyrazole Ring C=N / C=C Stretching1580 – 1595 Characteristic of the aromatic heterocycle. Often appears as a sharp doublet with the phenyl ring breathing modes.
Aryl Chloride C-Cl Stretching1085 – 1095 Halogen Marker. Often weak/obscured.
Para-Substitution C-H Out-of-Plane Bending820 – 840 Isomer Confirmation. Strong band indicating para-disubstituted benzene (4-chlorophenyl).
N-Methyl Group C-H Stretching (sp³)2940 – 2960 Distinguishes 1-methyl from N-H (unsubstituted) pyrazoles.
Aromatic C-H C-H Stretching (sp²)3050 – 3120 Weak bands above the aliphatic boundary.
Comparative Analysis: Target vs. Alternatives

This section allows researchers to differentiate the target from common impurities or analogs.

FeatureTarget: 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazoleAlt 1: 3-Benzoyl-1-methyl-1H-pyrazole (Dechlorinated)Alt 2: 3-(4-chlorobenzoyl)-1H-pyrazole (Demethylated)
Carbonyl (

)
~1650 cm⁻¹~1650 cm⁻¹ (Similar)~1640 cm⁻¹ (Shifted due to H-bonding)
N-H Region Absent (Clean baseline >3200)Absent Broad Band (3200–3400 cm⁻¹)
Fingerprint (800-900) Strong peak ~830 cm⁻¹ (p-sub)Two peaks ~690 & 750 cm⁻¹ (Mono-sub)Strong peak ~830 cm⁻¹
C-Cl Band Present (~1090 cm⁻¹)Absent Present

Structural Logic & Signal Pathway

The following diagram illustrates the causal relationship between the molecular structure and the resulting IR signals, aiding in troubleshooting spectral anomalies.

IRSpectrumLogic cluster_groups Functional Moieties Molecule 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole Benzoyl Benzoyl Linker (Conjugated) Molecule->Benzoyl Pyrazole 1-Methyl Pyrazole (Heterocycle) Molecule->Pyrazole Chloro 4-Chloro Substituent (Heavy Atom) Molecule->Chloro Peak_CO C=O Stretch 1645-1660 cm⁻¹ Benzoyl->Peak_CO Conjugation Lowers Freq Peak_Ring C=N Ring Stretch ~1590 cm⁻¹ Pyrazole->Peak_Ring Peak_Me N-Me C-H Stretch ~2950 cm⁻¹ Pyrazole->Peak_Me Peak_Sub p-Subst. Bending ~830 cm⁻¹ Chloro->Peak_Sub Ortho-coupling

Caption: Structural decomposition mapping functional moieties to their specific diagnostic IR bands.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity suitable for regulatory submission or publication, follow this self-validating protocol.

Method A: ATR (Attenuated Total Reflectance) – Recommended

Best for: Rapid screening of solid powders.

  • Crystal Prep: Clean the ZnSe or Diamond crystal with isopropanol. Ensure background scan shows <0.05% noise variance.

  • Sample Loading: Place ~5 mg of the compound on the crystal.

  • Compression: Apply high pressure using the anvil. Critical: Watch the live preview; the C=O peak at 1650 cm⁻¹ should reach 0.6–0.8 Absorbance units.

  • Acquisition: 16 scans @ 4 cm⁻¹ resolution.

  • Validation: Check for the absence of a broad O-H stretch (~3400 cm⁻¹). Presence indicates moisture contamination or hydrolysis to the pyrazole-carboxylic acid.

Method B: KBr Pellet – For High-Resolution Fingerprinting

Best for: resolving weak overtone bands and the C-Cl region.

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2 minutes until a fine, non-reflective powder is formed. Causality: Coarse particles cause the "Christiansen Effect," distorting the baseline slope.

  • Pressing: Press at 10 tons for 2 minutes under vacuum.

  • Quality Check: The pellet must be translucent. An opaque white pellet indicates moisture; re-dry KBr at 110°C.

Troubleshooting & Interpretation

ObservationRoot CauseCorrective Action
Split Carbonyl Peak (1650 & 1670) Fermi resonance or conformational isomers (rotamers).Run spectrum in solution (CHCl₃) to collapse rotamers into a single average band.
Broad hump at 3400 cm⁻¹ Water absorption (KBr) or N-H impurity.Dry sample in desiccator. If persistent, check TLC for 3-(4-chlorobenzoyl)-1H-pyrazole (precursor).
Missing 830 cm⁻¹ band Incorrect substitution pattern.You may have the ortho (2-chloro) or meta (3-chloro) isomer.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 1-Methylpyrazole. National Institute of Standards and Technology. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard reference for C=O and Ar-Cl shifts).
  • PubChem. Compound Summary: 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole.[2] National Library of Medicine. Link

  • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley. (Source for Pyrazole ring breathing modes).[3][4]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole. In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends beyond its synthesis and application; its proper disposal is a critical, non-negotiable final step. This document provides the essential, immediate safety and logistical information required to manage this specific chemical waste stream, ensuring the protection of both laboratory personnel and the environment. Our approach is grounded in field-proven experience and authoritative safety data, building the trust you need to handle this compound with confidence.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole is the foundation of its safe handling and disposal. This compound is not benign and presents several hazards that dictate the stringent protocols we must follow.

According to its Safety Data Sheet (SDS), the compound is classified with multiple GHS hazard statements.[1] It is acutely toxic if swallowed (H301) , causes skin irritation (H315) , leads to serious eye irritation (H319) , and may cause respiratory irritation (H335) .[1] These classifications are not mere suggestions; they are directives that inform our risk mitigation strategy. Exposure can lead to immediate health consequences, and improper disposal could contaminate ecosystems. The causality is clear: the compound's toxicity necessitates that it be isolated from human contact and the environment at all stages, including disposal.

Hazard ClassificationGHS CodeRequired Precaution & PPERationale
Acute Toxicity (Oral) H301Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1]Prevents accidental ingestion, which can be toxic.
Skin Irritation H315Wear nitrile or other chemically resistant gloves. Wear a lab coat.[1][2]Creates a barrier to prevent direct skin contact and subsequent irritation.
Serious Eye Irritation H319Wear safety glasses with side shields or chemical goggles.[1][2]Protects eyes from splashes or contact with airborne particles that can cause serious damage.
Respiratory Irritation H335Handle only in a well-ventilated area or a certified chemical fume hood.[1][3][4]Minimizes inhalation of dust or vapors that can irritate the respiratory tract.

The Core Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposing of 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole is that it must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [3][5] Doing so would violate regulations and pose a significant environmental risk.

The following protocol outlines a self-validating system for the safe segregation, containment, and transfer of this waste material.

Step 1: Immediate Segregation at the Point of Generation
  • Action: As soon as a material containing 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole is deemed waste (e.g., residual material, contaminated consumables), it must be segregated from non-hazardous waste.

  • Causality: This immediate segregation is crucial to prevent cross-contamination of the general waste stream and to ensure the hazardous material is clearly identified from the outset.

Step 2: Proper Waste Containerization
  • Solid Waste:

    • Action: Place contaminated items such as gloves, weighing papers, and paper towels into a designated, durable, and sealable plastic bag or container clearly labeled for hazardous solid chemical waste. Sweep up solid powder residues and place them in a suitable container for disposal.[3][6]

    • Causality: Using a dedicated, sealed container prevents the release of dust and vapors and avoids accidental exposure.[7]

  • Liquid Waste (Solutions):

    • Action: Collect all solutions containing the compound in a dedicated, chemically compatible, and leak-proof waste container (e.g., a high-density polyethylene or glass bottle). Ensure the container has a secure, tight-fitting cap.[7][8]

    • Causality: Liquid containment must be robust to prevent spills. Never mix incompatible wastes; this compound may be incompatible with strong oxidizing agents.[9][10] Mixing could lead to dangerous chemical reactions.

  • Empty "RCRA Empty" Containers:

    • Action: The original container of 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole is considered hazardous waste until it is "RCRA empty." This means all contents have been removed by normal methods and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains. The empty, unrinsed container should be disposed of through the hazardous waste stream.

    • Causality: Significant residue can remain in an "empty" container, posing the same hazards as the bulk material.

Step 3: Comprehensive Labeling
  • Action: Every waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole" and any other components in the mixture.[8]

    • The approximate percentages of each component.

    • The specific hazard characteristics (e.g., Toxic, Irritant).

    • The date the container was first used for waste accumulation.

  • Causality: Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container. It provides waste disposal professionals with the critical information they need to manage the waste safely and effectively.

Step 4: Safe On-Site Accumulation and Storage
  • Action: Keep waste containers sealed except when adding waste.[8] Store the containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the operator, clearly marked, and have secondary containment (such as a spill tray) to contain any potential leaks.[8]

  • Causality: Keeping containers closed minimizes the release of vapors. Secondary containment ensures that if the primary container fails, the hazardous material will be captured, preventing a larger spill and environmental release.

Step 5: Professional Disposal
  • Action: The final and most critical step is to dispose of the contents and the container through an approved and licensed hazardous waste disposal company.[3][9][11][12] Contact your institution's Environmental Health & Safety (EHS) department to arrange for a scheduled pickup.[7][8]

  • Causality: Licensed waste carriers have the specialized equipment, permits, and facilities to transport, treat, and dispose of hazardous chemicals in a way that is compliant with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of waste streams containing 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole.

DisposalWorkflow start Waste Generated (Residue, Contaminated Items, Solutions) is_hazardous Is it 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole or contaminated with it? start->is_hazardous non_haz Dispose as Non-Hazardous Waste is_hazardous->non_haz No   segregate Step 1: Segregate Waste (Solid vs. Liquid) is_hazardous->segregate  Yes containerize Step 2: Place in Compatible, Sealable Waste Container segregate->containerize label_waste Step 3: Attach Hazardous Waste Label Immediately containerize->label_waste store_waste Step 4: Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store_waste contact_ehs Step 5: Contact EHS for Pickup by Licensed Waste Vendor store_waste->contact_ehs end_process Waste Transferred for Compliant Disposal contact_ehs->end_process

Caption: Disposal workflow for 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole.

Emergency Spill Procedures

In the event of an accidental release, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert colleagues and your laboratory supervisor.

  • Assess the Spill: Do not approach the spill without the proper PPE, including respiratory protection if the spill generates dust.

  • Containment: Prevent the spill from spreading or entering any drains.[3][5]

  • Cleanup:

    • For solid spills, carefully sweep up the material and place it into a sealed container for hazardous waste disposal.[3][6] Avoid actions that create dust.

    • For liquid spills, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[5] Scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (follow your lab's specific SOPs), and dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your institution's EHS department.

By adhering to these scientifically grounded and procedurally sound guidelines, you ensure that the final chapter of your research with 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole is written with an unwavering commitment to safety and environmental stewardship.

References

  • Safety Data Sheet for a related pyrazole compound. Sigma-Aldrich.

  • Safety Data Sheet for Pyrazole. Fisher Scientific.

  • Safety Data Sheet for a related pyrazole compound. CymitQuimica.

  • Safety Data Sheet for a related pyrazole compound. KISHIDA CHEMICAL CO., LTD.

  • Safety Data Sheet for 1-Methyl-1H-pyrazol-3-amine. Fisher Scientific.

  • Safety Data Sheet for 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride. Fisher Scientific.

  • Safety Data Sheet for Methyl 3-nitro-1H-pyrazole-4-carboxylate. Combi-Blocks.

  • Safety Data Sheet for 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Fisher Scientific.

  • Safety Data Sheet for a related pyrazole compound. CymitQuimica.

  • Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. TCI Chemicals.

  • Safety Data Sheet for 3-Methyl-1-phenyl-1H-pyrazole. Fisher Scientific.

  • Material Safety Data Sheet for Anastrozole. Pfizer.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.

  • Hazardous Waste - EHSO Manual. University of Oklahoma Health Sciences Center.

  • Material Safety Data Sheet for 1,5-Dimethyl-1h-pyrazole-3-carbaldehyde. Cole-Parmer.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.